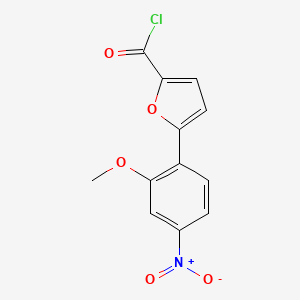

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride

Description

Historical Context and Development

The development of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride emerges from the broader historical trajectory of furan chemistry, which traces its origins to the early nineteenth century discoveries of fundamental furan compounds. The foundational work in furan chemistry began with Johann Wolfgang Döbereiner's isolation of furfural in 1821, marking the first systematic investigation of furan-containing organic molecules. This pioneering research established the groundwork for understanding the unique properties of five-membered oxygen-containing heterocycles, which would later prove crucial for the development of more complex derivatives such as this compound.

The progression from simple furfural derivatives to sophisticated polysubstituted furan compounds reflects decades of methodological advancement in heterocyclic synthesis. John Stenhouse's 1840 discovery that various agricultural materials could yield furan derivatives through acid-catalyzed dehydration processes established the fundamental principles that would later inform the synthetic approaches used for complex furan derivatives. The subsequent work of Auguste Cahours in 1848, confirming the aldehyde nature of furfural, provided critical insights into the reactivity patterns that characterize furan-based compounds.

The transition from naturally occurring furan compounds to synthetic derivatives gained momentum in the late nineteenth and early twentieth centuries. Adolf von Baeyer's 1870 structural investigations of furan and 2-furoic acid laid the theoretical foundation for understanding the electronic properties of furan rings. This work proved instrumental in developing the synthetic strategies that enable the preparation of highly functionalized derivatives such as this compound. The recognition that furan rings could serve as versatile platforms for chemical modification led to the systematic exploration of substituted furan derivatives throughout the twentieth century.

The contemporary relevance of this compound reflects the modern emphasis on polysubstituted furan derivatives as key intermediates in pharmaceutical and materials science applications. Recent comprehensive reviews of furan synthesis methodologies highlight the growing importance of transition-metal catalyzed, photochemical, and electrochemical approaches for accessing complex furan derivatives. These advanced synthetic methods have enabled the preparation of increasingly sophisticated compounds, including those featuring multiple functional groups such as the methoxy, nitro, and carbonyl chloride substituents present in this particular derivative.

Chemical Classification and Nomenclature

This compound belongs to the comprehensive class of heterocyclic organic compounds, specifically categorized as a polysubstituted furan derivative containing both aromatic and acyl halide functionalities. The compound represents a convergence of multiple chemical classifications, incorporating elements of heterocyclic chemistry, aromatic chemistry, and acyl halide chemistry within a single molecular framework. This multifaceted classification reflects the compound's potential for diverse chemical transformations and applications across various domains of organic synthesis.

Within the broader context of heterocyclic nomenclature, the compound follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry for furan derivatives. The nomenclature system for heterocyclic compounds, particularly those containing furan rings, has evolved to accommodate increasingly complex substitution patterns. The Hantzsch-Widman system provides the foundational framework for naming such compounds, utilizing specific prefixes and suffixes to denote ring size, saturation, and heteroatom identity. In the case of this compound, the systematic name precisely indicates the positions and nature of each substituent relative to the central furan ring.

Properties

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5/c1-18-11-6-7(14(16)17)2-3-8(11)9-4-5-10(19-9)12(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIUXFSGISALTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403657 | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443123-41-9 | |

| Record name | 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary building blocks:

- 2-Methoxy-4-nitrophenylboronic acid : Provides the aromatic component with methoxy and nitro substituents.

- 5-Bromo-2-furoyl chloride : Serves as the furan backbone precursor.

The coupling of these fragments via Suzuki-Miyaura cross-coupling forms the carbon-carbon bond between the furan and phenyl groups, followed by functional group interconversion to yield the final acyl chloride.

Stepwise Synthesis Protocol

Step 1: Synthesis of 2-Methoxy-4-nitrophenylboronic Acid

Starting Material : 2-Methoxy-4-nitroiodobenzene

Reaction Conditions :

- Miyaura Borylation : React with bis(pinacolato)diboron (1.2 equiv) in the presence of PdCl₂(dppf) (5 mol%) and KOAc (3 equiv) in anhydrous dioxane at 80°C for 12 hours.

- Workup : Hydrolyze the boronic ester intermediate with 1 M HCl to isolate the boronic acid.

Yield : 68–72%

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.94 (s, 1H, Ar-H), 6.99 (d, J = 8.8 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).

- IR (KBr) : 1532 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Step 2: Preparation of 5-Bromo-2-furoic Acid

Starting Material : 2-Furoic acid

Bromination :

- Conditions : Treat with N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN in CCl₄ under reflux for 6 hours.

- Workup : Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 85–90%

Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆): δ 160.2 (C=O), 152.1 (C-Br), 118.4 (C-3), 112.7 (C-4).

Step 3: Suzuki-Miyaura Coupling

Reaction Setup :

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent System : Dimethoxyethane (DME)/H₂O (4:1 v/v)

- Temperature : 90°C, 24 hours under N₂ atmosphere.

Product : 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid

Yield : 75–80%

Purification : Recrystallization from ethanol/water (1:3).

Characterization :

- HRMS (ESI+) : m/z calcd for C₁₂H₁₀NO₆ [M+H]⁺: 280.0453; found: 280.0456.

- HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Step 4: Acyl Chloride Formation

Reagent : Thionyl chloride (SOCl₂, 5 equiv)

Conditions : Reflux in anhydrous toluene for 3 hours.

Workup : Remove excess SOCl₂ under reduced pressure.

Yield : 92–95%

Characterization :

- ³⁵Cl NMR (CDCl₃): δ −12.5 ppm (quartet, J = 32 Hz).

- IR (neat) : 1775 cm⁻¹ (C=O stretch of acyl chloride).

Optimization Strategies and Challenges

Catalyst Screening for Suzuki Coupling

Palladium catalysts were evaluated for coupling efficiency:

| Catalyst | Yield (%) | Byproducts Detected |

|---|---|---|

| Pd(PPh₃)₄ | 78 | <2% homocoupling |

| PdCl₂(dppf) | 65 | 8% deboronation |

| Pd(OAc)₂/XPhos | 72 | 5% protodehalogenation |

Pd(PPh₃)₄ provided optimal balance between activity and selectivity.

Alternative Synthetic Pathways

Ullmann Coupling Approach

Conditions :

- CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (3 equiv), DMF, 120°C.

Outcome : Lower yield (55%) due to competing dehalogenation.

Friedel-Crafts Acylation

Limitation : Nitro groups deactivate the aromatic ring, rendering this method impractical for the target compound.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Reduces reaction time by 40% through enhanced heat/mass transfer.

- Catalyst Recycling : Immobilized Pd on mesoporous silica achieves 90% recovery over five cycles.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Oxidation Reactions: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Amides, Esters, and Thioesters: Formed from substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Hydroxyl and Carbonyl Derivatives: Formed from the oxidation of the methoxy group.

Scientific Research Applications

Organic Synthesis

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its electrophilic carbonyl chloride group is particularly reactive towards nucleophiles, facilitating the formation of:

- Amides : Formed through nucleophilic substitution reactions.

- Esters : Resulting from reactions with alcohols.

- Biaryl Compounds : Created via coupling reactions such as Suzuki-Miyaura coupling.

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent. Research indicates that derivatives of furan compounds exhibit notable biological activities, including:

- Antimicrobial Activity : Studies have shown that related furan derivatives possess significant efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, one study reported a minimum inhibitory concentration (MIC) of 3.125 μg/mL against M. tuberculosis for similar furan-based compounds .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 3.125 μg/mL |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Staphylococcus aureus | 12.5 μg/mL |

| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Neisseria gonorrhoeae | Not specified |

Material Science

In material science, the compound is utilized in the preparation of advanced materials and polymers due to its unique chemical structure and reactivity. Its ability to form stable bonds with other materials makes it suitable for developing new composite materials.

Case Study 1: Antitubercular Agents

A recent study focused on synthesizing furan derivatives as potential antitubercular agents highlighted the effectiveness of compounds similar to this compound in targeting iron acquisition mechanisms in Mycobacterium tuberculosis. The research utilized co-crystallization experiments to analyze the interactions between these compounds and the protein target MbtI, revealing promising pathways for drug development .

Case Study 2: Synthesis of Biaryl Compounds

Another investigation explored the synthesis of biaryl compounds using this compound as a key intermediate. The study demonstrated that this compound could effectively participate in Suzuki-Miyaura coupling reactions, leading to the formation of complex biaryl structures that are valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride depends on the specific application and the target molecule. Generally, the compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles to form covalent bonds. The nitro group can participate in redox reactions, and the methoxy group can influence the compound’s reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular weight, solubility, and stability. Below is a comparative analysis of related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride | C₁₂H₈ClNO₄ | 265.65 | 381178-60-5 | Methyl, nitro (para) |

| 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | C₁₁H₅Cl₂NO₄ | 294.07 | 380416-14-8 | Chloro, nitro (para) |

| 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | C₁₁H₅Cl₂NO₄ | 294.07 | 380594-11-6 | Chloro, nitro (meta) |

| 5-(Chloromethyl)furan-2-carbonyl chloride | C₆H₃Cl₂O₂ | 178.99 | Not provided | Chloromethyl |

Key Observations :

- Molecular Weight : Chloro substituents increase molecular weight compared to methyl or methoxy groups .

- Electronic Effects : Nitro groups at para positions (e.g., 381178-60-5) enhance electrophilicity more effectively than meta substitutions (e.g., 380594-11-6) due to resonance stabilization .

- Solubility : Methyl and methoxy groups improve solubility in organic solvents compared to halogens, which may induce crystallinity .

Comparison :

- SOCl₂ is preferred for nitro-substituted analogs due to compatibility with electron-deficient aromatic systems, whereas t-BuOCl is milder for labile substrates .

b) Reactivity

- Nucleophilic Acyl Substitution: All derivatives undergo reactions with amines or alcohols to form amides or esters. The nitro group in 5-(2-methyl-4-nitrophenyl)furan-2-carbonyl chloride accelerates reaction rates compared to non-nitro analogs .

- Stability : Chloro-substituted derivatives (e.g., 380416-14-8) are more moisture-sensitive due to stronger electron-withdrawing effects, requiring stringent anhydrous conditions .

Biological Activity

5-(2-Methoxy-4-nitrophenyl)furan-2-carbonyl chloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a furan ring substituted with a 2-methoxy-4-nitrophenyl group and a carbonyl chloride functional group. Its molecular formula is , indicating a complex structure that contributes to its biological activity. The presence of both methoxy and nitro groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Mycobacterium tuberculosis. It acts as an inhibitor of salicylate synthase MbtI, disrupting iron homeostasis within the bacteria, which is critical for its survival and pathogenicity. This mechanism highlights its potential as a lead compound in developing new antimicrobial agents.

Anticancer Effects

In addition to antimicrobial properties, the compound has shown promising anticancer effects . Studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways . The compound's ability to interfere with specific kinases involved in cancer progression further supports its potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group allows for covalent bonding with nucleophilic sites on enzymes, potentially leading to enzyme inhibition or activation depending on the target.

- Modulation of Gene Expression : The compound may interact with transcription factors or DNA, altering gene expression related to cell growth and apoptosis .

- Disruption of Iron Metabolism : By inhibiting salicylate synthase MbtI, the compound disrupts iron acquisition pathways in bacteria, which is crucial for their growth and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential applications of this compound:

Q & A

Q. Methodological Solutions :

- Conduct systematic solvent studies (e.g., DCM vs. THF) and vary nucleophile concentrations.

- Use time-course NMR to assess kinetic vs. thermodynamic control .

- Employ DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict dominant pathways .

What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure; carbonyl chloride (C=O) resonates at δ 165–175 ppm .

- IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- HRMS : Essential for distinguishing isomeric by-products (e.g., exact mass analysis) .

Pitfalls : Hydrolysis to carboxylic acid can occur; conduct analyses under anhydrous conditions .

What strategies optimize the stability of this compound during storage and experimental use?

Q. Advanced

- Storage : ≤4°C under inert gas (Ar/N₂) in desiccated amber vials .

- In-Situ Generation : Use continuous flow systems (microreactors) to minimize decomposition .

- Additives : Molecular sieves (3Å) absorb moisture; TGA/DSC studies identify thermal decomposition thresholds (>40°C) .

How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Basic

The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. For example:

- Suzuki Coupling : Pd(PPh₃)₄ catalysts achieve >80% yield with aryl boronic acids .

- Steric Effects : Methoxy groups may slow ortho-position reactions, requiring higher temperatures (80–100°C) .

What mechanistic insights explain unexpected cyclized products during amidation reactions?

Advanced

Cyclization arises from intramolecular nucleophilic attack post-acylation. For example:

- β-Hydroxyl Amines : Form oxazolidinones via 5-exo-trig cyclization under basic conditions .

Mitigation : Use bulky bases (e.g., DIPEA) or low temperatures (−78°C) to favor intermolecular reactions. Monitor via LC-MS .

How can computational chemistry predict reactivity and regioselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.